Product packaging for Dspe-peg-OH(Cat. No.:CAS No. 892144-24-0)

Dspe-peg-OH

Cat. No.: B13918157
CAS No.: 892144-24-0
M. Wt: 836.1 g/mol
InChI Key: BPZILUVAHZTEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG-OH is a high-purity, amphiphilic block copolymer conjugate composed of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) phospholipid and a poly(ethylene glycol) (PEG) chain terminated with a hydroxyl (OH) group. This structure gives the compound distinct hydrophobic (DSPE) and hydrophilic (PEG) regions, making it an essential material for constructing various nanocarrier systems. The DSPE-PEG polymer is biocompatible and has been approved by the FDA for use in medical applications . The primary research value of this compound lies in its fundamental role in nanomedicine and drug delivery. The hydrophobic DSPE tail serves as an anchor, allowing the polymer to be incorporated into lipid bilayers, thereby facilitating the encapsulation and congregation of hydrophobic drugs . Meanwhile, the hydrophilic PEG chain extends into the aqueous environment, which significantly increases the water solubility and stability of the overall formulation. Critically, the PEG shell creates a steric barrier that reduces unwanted clearance by the body's immune system and the adsorption of plasma proteins. This "stealth" effect prolongs the circulation time of drug carriers in the bloodstream, enhancing drug bioavailability and promoting the passive targeting of tissues like tumors through the Enhanced Permeability and Retention (EPR) effect . A key feature of this compound is its derivatizable hydroxyl terminal group. Unlike inert terminal groups like methoxy, the hydroxyl group provides a versatile chemical handle for further functionalization . Researchers can activate this hydroxyl group to link various targeting ligands, such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate), enabling the development of active targeted drug delivery systems that can home in on specific cells or tissues . This makes this compound a foundational building block for advanced research. This compound is widely applicable in the preparation of liposomes, polymeric nanoparticles, solid lipid nanoparticles, and lipid-polymer hybrid nanoparticles . Its uses extend across diverse fields, including targeted drug delivery, gene transfection, vaccine delivery, and general nanotechnology research . For optimal stability, this product should be stored dry and dark at -20°C for long-term preservation . It is typically shipped at ambient temperature and is stable under these conditions for several weeks. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H86NO11P B13918157 Dspe-peg-OH CAS No. 892144-24-0

Properties

CAS No.

892144-24-0

Molecular Formula

C44H86NO11P

Molecular Weight

836.1 g/mol

IUPAC Name

[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51)

InChI Key

BPZILUVAHZTEEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC

Related CAS

892144-24-0

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dspe Peg Oh

Chemical Pathways for DSPE-PEG-OH Synthesis

The synthesis of this compound typically involves the conjugation of a polyethylene (B3416737) glycol (PEG) derivative, functionalized with a reactive group at one end and a hydroxyl group at the other, to the primary amine of DSPE. While specific protocols may vary, a general synthetic route involves the activation of a heterobifunctional PEG, often one that has a protected hydroxyl group and a reactive terminal group.

A common approach begins with a heterobifunctional PEG, for instance, a PEG molecule with a methoxy (B1213986) group at one end and a hydroxyl group at the other (mPEG-OH). The hydroxyl end can be activated, for example, by conversion to a more reactive species like a tosylate or mesylate. This activated PEG is then reacted with DSPE. The nucleophilic primary amine of DSPE displaces the leaving group (e.g., tosylate), forming a stable secondary amine linkage and yielding the this compound conjugate.

Alternatively, the synthesis can proceed through the use of a PEG derivative that already contains a reactive group designed to couple with the amine of DSPE. For instance, a PEG chain with an N-hydroxysuccinimide (NHS) ester at one terminus and a protected hydroxyl group at the other can be employed. The NHS ester reacts efficiently with the primary amine of DSPE to form a stable amide bond. Subsequent deprotection of the hydroxyl group yields the final this compound product. The choice of synthetic route often depends on the desired purity, yield, and the scale of the reaction.

Functionalization Strategies via the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound is a key functional moiety that allows for a wide range of chemical modifications. These modifications are crucial for tailoring the properties of DSPE-PEG-based nanocarriers for specific applications, particularly in targeted drug delivery. The following sections detail common functionalization strategies.

Amination Approaches (e.g., DSPE-PEG-NH2)

The conversion of the terminal hydroxyl group of this compound to a primary amine (DSPE-PEG-NH2) introduces a nucleophilic group that is readily available for conjugation with various molecules, such as those containing carboxylic acids or activated esters.

A prevalent method for this transformation involves a two-step process. First, the hydroxyl group of this compound is activated, often by reaction with a compound like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (B128534) (TEA) or pyridine. This converts the hydroxyl group into a good leaving group (tosylate or mesylate). In the second step, the tosylated or mesylated intermediate is reacted with an excess of ammonia (B1221849) or another amine source, such as sodium azide (B81097) followed by reduction, to displace the leaving group and form the terminal primary amine.

Another approach involves the use of phthalimide (B116566). The hydroxyl group is first converted to a leaving group, which then reacts with potassium phthalimide. The resulting phthalimide-protected intermediate is subsequently treated with hydrazine (B178648) to cleave the phthalimide group and yield the free primary amine. tcichemicals.com

Reactant Reagent Product Reaction Type
This compound1. TsCl, TEA; 2. NH3DSPE-PEG-NH2Nucleophilic Substitution
This compound1. MsCl, Pyridine; 2. NaN3, then H2/PdDSPE-PEG-NH2Nucleophilic Substitution/Reduction
This compound1. DEAD, PPh3, Phthalimide; 2. HydrazineDSPE-PEG-NH2Mitsunobu Reaction/Gabriel Synthesis

Carboxylation Techniques (e.g., DSPE-PEG-COOH)

The introduction of a terminal carboxyl group (DSPE-PEG-COOH) provides a functional handle for conjugation to amine-containing molecules via amide bond formation, often facilitated by carbodiimide (B86325) chemistry.

A common method for carboxylation involves the reaction of the terminal hydroxyl group of this compound with an anhydride (B1165640), such as succinic anhydride or glutaric anhydride, in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine). nih.govcreativepegworks.com This reaction opens the anhydride ring and forms an ester linkage, leaving a terminal carboxylic acid. The reaction is typically carried out in an aprotic solvent like chloroform (B151607) or dichloromethane (B109758). nih.gov

Alternatively, the hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (CrO3 in sulfuric acid) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. However, care must be taken to avoid degradation of the PEG chain under harsh oxidative conditions.

Reactant Reagent Product Reaction Type
This compoundSuccinic anhydride, TEADSPE-PEG-OOC(CH2)2COOHEsterification
This compoundGlutaric anhydride, DMAPDSPE-PEG-OOC(CH2)3COOHEsterification

Maleimide (B117702) Conjugation (e.g., Mal-PEG-DSPE)

The maleimide functional group is particularly useful for bioconjugation as it reacts specifically with thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides, forming a stable thioether bond. avantiresearch.commedchemexpress.com The synthesis of maleimide-terminated DSPE-PEG (Mal-PEG-DSPE) typically starts from DSPE-PEG-NH2.

In a common procedure, DSPE-PEG-NH2 is reacted with a maleimide-containing reagent that has an activated ester, such as N-succinimidyl-3-(N-maleimido)-propionate (SMP) or maleimidocaproyl-N-hydroxysuccinimide (MCS). nih.gov The amine group of DSPE-PEG-NH2 attacks the NHS ester, forming a stable amide bond and resulting in the desired Mal-PEG-DSPE. nih.gov This reaction is usually performed in an aprotic solvent like dichloromethane or DMF in the presence of a base like triethylamine. nih.gov

Reactant Reagent Product Reaction Type
DSPE-PEG-NH2N-succinimidyl-3-(N-maleimido)-propionate (SMP), TEAMal-PEG-DSPEAmide Bond Formation
DSPE-PEG-NH2Maleimidocaproyl-N-hydroxysuccinimide (MCS), DIPEAMal-PEG-DSPEAmide Bond Formation

Hydrazide Generation (e.g., Hz-PEG-DSPE)

The hydrazide functional group is valuable for its ability to react with aldehydes and ketones to form hydrazone linkages. This chemistry is often used to conjugate PEG-lipids to glycoproteins that have been oxidized to generate aldehyde groups. The synthesis of hydrazide-terminated DSPE-PEG (Hz-PEG-DSPE) can be achieved from DSPE-PEG-COOH or this compound.

Starting from DSPE-PEG-COOH, the carboxylic acid can be activated with a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS to form an NHS ester. This activated intermediate is then reacted with an excess of hydrazine (N2H4) or tert-butyl carbazate (B1233558). If tert-butyl carbazate is used, the Boc protecting group is subsequently removed with an acid like trifluoroacetic acid (TFA) to yield the hydrazide. nih.govnih.gov

Alternatively, starting from this compound, the hydroxyl group can be activated with disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate. This intermediate can then react with tert-butyl carbazate, followed by deprotection with TFA to give the final hydrazide product. nih.gov

Reactant Reagent Product Reaction Type
DSPE-PEG-COOH1. EDC, NHS; 2. HydrazineHz-PEG-DSPEAmide Bond Formation
This compound1. DSC; 2. tert-Butyl carbazate; 3. TFAHz-PEG-DSPECarbonate formation, Nucleophilic substitution, Deprotection

Bioconjugation via Click Chemistry Reagents (e.g., DSPE-PEG-DBCO)

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of copper-free click chemistry that is widely used. To prepare DSPE-PEG for SPAAC, a strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced at the terminus of the PEG chain.

The synthesis of DSPE-PEG-DBCO typically starts with DSPE-PEG-NH2. google.com The amine-terminated polymer is reacted with a DBCO-containing reagent that has an activated ester, such as DBCO-NHS ester or DBCO-sulfo-NHS ester. google.comnih.gov The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide linkage and yielding the DSPE-PEG-DBCO conjugate. google.comnih.gov This reaction is generally carried out under mild conditions in a suitable solvent system like a chloroform/methanol mixture. google.com

Reactant Reagent Product Reaction Type
DSPE-PEG-NH2DBCO-NHS esterDSPE-PEG-DBCOAmide Bond Formation (Click Chemistry Reagent Synthesis)
DSPE-PEG-NH2DBCO-sulfo-NHS esterDSPE-PEG-DBCOAmide Bond Formation (Click Chemistry Reagent Synthesis)

Fluorescent Labeling Strategies (e.g., DSPE-PEG-FITC)

The conjugation of fluorescent dyes to this compound is a critical strategy for visualizing and tracking the biodistribution of nanoparticles in vitro and in vivo. Fluorescein (B123965) isothiocyanate (FITC) is a commonly used fluorescent label that can be attached to the DSPE-PEG backbone.

The synthesis of DSPE-PEG-FITC typically involves the modification of the terminal hydroxyl group of this compound to an amine group (DSPE-PEG-NH2). This amine-terminated intermediate can then react with the isothiocyanate group of FITC to form a stable thiourea (B124793) linkage. researchgate.net This process creates a fluorescently labeled phospholipid-PEG conjugate that can be readily incorporated into lipid-based nanoparticles. nanosoftpolymers.combiochempeg.com These FITC-labeled nanoparticles emit green fluorescence, which can be detected using fluorescence microscopy or spectroscopy. nanosoftpolymers.commedchemexpress.com

The resulting DSPE-PEG-FITC is a linear, heterobifunctional reagent with a DSPE phospholipid at one end and the fluorescein dye at the other. creativepegworks.com This structure allows for self-assembly into liposomes or micelles, with the DSPE portion integrating into the lipid bilayer and the FITC-PEG chain extending into the aqueous environment. biochempeg.com This configuration not only provides a fluorescent tag for tracking but also leverages the "stealth" properties of PEG to improve the circulation time and stability of the nanoparticles. biochempeg.comcreativepegworks.com

Table 1: Synthesis of DSPE-PEG-FITC

Step Description Key Reactants Linkage Formed
1 Amination of this compound This compound, aminating agents -

Thiolation Reactions (e.g., DSPE-PEG-SH)

Thiolation, the introduction of a sulfhydryl (-SH) group, is another important modification of this compound, yielding DSPE-PEG-SH. This derivative is highly valuable for its ability to react with maleimide-functionalized molecules to form stable thioether bonds. medchemexpress.com

A common method for synthesizing DSPE-PEG-SH involves the reaction of DSPE-PEG-amine with Traut's reagent (2-iminothiolane). nih.gov This reaction converts the primary amine to a thiol group. For instance, DSPE-PEG₂₀₀₀-amine can be reacted with Traut's reagent in a chloroform solution at room temperature. nih.gov The resulting DSPE-PEG-SH can then be purified, often through dialysis, to remove unreacted reagents. nih.gov

The thiol group on DSPE-PEG-SH is reactive towards maleimides, enabling the conjugation of various ligands, such as peptides or antibodies, to the surface of nanoparticles. medchemexpress.comnih.gov This specific and efficient coupling chemistry is widely used in the development of targeted drug delivery systems. For example, thiolated hemoglobin has been successfully conjugated to maleimide-functionalized liposomes containing DSPE-PEG, demonstrating the utility of this approach for targeting specific cell types. nih.gov The presence of the thiol group has also been suggested to enhance the absorption of macromolecules. sci-hub.se

Table 2: Synthesis of DSPE-PEG-SH

Reactant 1 Reactant 2 Reaction Condition Product Reference

Controlled Polymerization and Linker Chemistry in this compound Modification

The modification of this compound often involves controlled polymerization techniques and sophisticated linker chemistry to create well-defined and functional materials. The PEG chain itself is typically synthesized through the anionic ring-opening polymerization of ethylene (B1197577) oxide. mdpi.com However, achieving a uniform PEG length (monodisperse PEG) is challenging, as the process often results in a mixture of different molecular weights (polydisperse). acs.org

To overcome this, stepwise organic synthesis methods have been developed to produce uniform PEGs, though these can be complex and require extensive purification. acs.org The terminal hydroxyl group of this compound is the primary site for introducing various functionalities through linker chemistry. nih.gov Linkers are molecules that connect the PEG chain to other molecules, such as targeting ligands or drugs. biochempeg.com

Different types of linkers can be introduced, such as those with carboxyl, amine, or maleimide terminal groups. nih.gov For example, this compound can be reacted to form DSPE-PEG-COOH, which can then be coupled to amine-containing ligands. nih.gov Another approach is to use heterobifunctional PEG linkers that have different reactive groups at each end, allowing for sequential and controlled conjugation reactions. mdpi.com For instance, a PEG linker can have a group that reacts with DSPE and another group, like a protected amine or a thiol, for subsequent reactions. mdpi.comnih.gov The choice of linker chemistry is crucial as it determines the stability and release characteristics of the conjugated molecule.

The acrylate (B77674) group is another functional moiety that can be introduced to the DSPE-PEG backbone, creating DSPE-PEG-Acrylate. This derivative can participate in radical polymerization and thiol-ene reactions, which are useful for forming crosslinked polymer networks and hydrogels. biochempeg.com

Purification and Isolation Techniques for this compound Derivatives in Research

The purification and isolation of this compound derivatives are critical steps to ensure the quality, purity, and performance of the final product. Due to the amphiphilic nature of these molecules and the potential for side reactions, a combination of purification techniques is often employed.

Dialysis is a widely used method for removing small molecule impurities, such as unreacted reagents and salts. nih.gov For example, after the synthesis of DSPE-PEG-SH, the reaction mixture can be dialyzed against water using a cellulose (B213188) ester membrane with an appropriate molecular weight cutoff (MWCO) to isolate the desired product. nih.gov Similarly, dialysis is used in the purification of nanoparticles functionalized with DSPE-PEG derivatives. researchgate.netacs.org

Chromatographic techniques are essential for separating the desired derivative from starting materials and byproducts, especially when dealing with polydisperse PEG chains or complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for purifying DSPE-PEG derivatives. nih.gov However, care must be taken to avoid harsh conditions, such as acidic pH and high temperatures, which can lead to the hydrolysis of the ester bonds in the DSPE lipid. nih.gov

Size-Exclusion Chromatography (SEC) , often using columns like Sephadex, can be used to separate molecules based on their size. acs.org This is particularly useful for purifying nanoparticles or larger polymer conjugates.

Precipitation can be used to isolate the product by adding a solvent in which the desired molecule is insoluble. For instance, after synthesis in an organic solvent like dichloromethane, the product can often be precipitated by adding ethyl ether. google.com

Characterization techniques are used in conjunction with purification to confirm the identity and purity of the isolated derivative. These include:

Mass Spectrometry , such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, is used to determine the molecular weight of the synthesized compound and confirm the success of the conjugation reaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule. nih.gov

Thin-Layer Chromatography (TLC) is a quick and simple method to monitor the progress of a reaction and assess the purity of the product. nih.govresearchgate.net

Table 3: Purification and Characterization Methods for this compound Derivatives

Technique Purpose Key Considerations Reference
Dialysis Removal of small molecule impurities Choice of appropriate MWCO nih.govacs.org
HPLC High-resolution separation Avoidance of harsh conditions to prevent hydrolysis nih.gov
Size-Exclusion Chromatography Separation based on size Column packing and equilibration acs.org
Precipitation Isolation of product from solution Selection of appropriate anti-solvent google.com
Mass Spectrometry Molecular weight determination Confirmation of conjugation nih.govresearchgate.net
NMR Spectroscopy Structural elucidation - nih.gov

Self Assembly Principles and Nanostructure Engineering with Dspe Peg Oh

Theoretical Frameworks of Amphiphilic Self-Assembly

The self-assembly of amphiphilic molecules like DSPE-PEG-OH in aqueous solutions is a spontaneous process driven by the hydrophobic effect. acs.org In an aqueous environment, the hydrophobic DSPE lipid tails seek to minimize their contact with water molecules, leading to their aggregation. acs.org Simultaneously, the hydrophilic polyethylene (B3416737) glycol (PEG) chains remain exposed to the aqueous phase, maximizing their interaction with water. This delicate balance of hydrophobic and hydrophilic interactions dictates the final morphology of the self-assembled nanostructures. acs.orgresearchgate.net

The geometry of the amphiphilic molecule plays a crucial role in determining the resulting structure. The relative sizes of the hydrophilic and hydrophobic portions can be described by a critical packing parameter. This parameter helps predict whether the molecules will form spherical micelles, cylindrical structures, bilayers (liposomes), or other more complex assemblies. For this compound, the bulky PEG chain and the double-chain lipid typically favor the formation of structures like micelles and its incorporation into lipid bilayers. researchgate.net

Formation of Polymeric Micelles from this compound

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous medium. nih.govnih.gov this compound, being an amphiphilic polymer, readily forms such micelles. nih.gov

In an aqueous environment, this compound molecules arrange themselves to form a spherical structure with a distinct core-shell architecture. nih.govgoogle.com The hydrophobic DSPE lipid tails aggregate to form the inner core of the micelle. royalsocietypublishing.orgunmc.edu This core provides a microenvironment capable of encapsulating poorly water-soluble compounds. nih.govgoogle.com The hydrophilic PEG-OH chains form the outer shell, or corona, which interfaces with the surrounding aqueous medium. nih.govroyalsocietypublishing.org This "stealth" PEG shell provides steric stabilization, preventing the micelles from aggregating and reducing their recognition by the immune system. mdpi.com The size of these micelles typically falls within the nanometer range, often between 10 and 100 nm. nih.gov

Table 1: Characteristics of this compound Micelles
ComponentLocationPrimary FunctionSupporting References
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)CoreHydrophobic core formation, encapsulation of lipophilic molecules royalsocietypublishing.org, unmc.edu
PEG-OH (hydroxyl-terminated polyethylene glycol)Shell (Corona)Hydrophilic shell, steric stabilization, biocompatibility nih.gov, mdpi.com

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants and amphiphilic polymers. It represents the concentration at which individual molecules (unimers) begin to aggregate and form micelles. acs.org Below the CMC, this compound exists predominantly as single molecules in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes thermodynamically favorable.

The CMC of DSPE-PEG is typically in the micromolar range, which is significantly lower than that of many conventional surfactants. avt-pharma.comnih.gov This low CMC value indicates the high stability of the resulting micelles, even upon significant dilution in biological fluids. avt-pharma.com The CMC can be influenced by factors such as the length of the PEG chain; a longer PEG chain generally leads to a higher CMC due to the increased hydrophilicity of the molecule. nih.govresearchgate.net

Several techniques are employed to determine the CMC of this compound. acs.org These methods rely on detecting changes in the physical properties of the solution as a function of the amphiphile concentration.

Fluorescence Spectroscopy: This is a highly sensitive method, often utilizing a fluorescent probe like pyrene (B120774). nih.govacs.orgacs.org Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a measurable change in its fluorescence intensity, which is then used to determine the CMC. royalsocietypublishing.orgrsc.org Coumarin-6 has also been explored as a fluorescent probe for this purpose. rsc.org

Surface Tensiometry: This technique measures the surface tension of the solution. As the concentration of the amphiphile increases, it accumulates at the air-water interface, reducing the surface tension. Once micelles begin to form, the concentration of free unimers in the solution remains relatively constant, and thus the surface tension reaches a plateau. The concentration at which this break occurs is the CMC. scirp.org

Conductivity Measurements: This method is suitable for ionic surfactants but can also be applied to charged lipid-based amphiphiles. acs.orgscirp.org The electrical conductivity of the solution is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. scirp.org

Table 2: Research Findings on CMC of DSPE-PEG
DSPE-PEG VariantCMC Value (µM)Solvent/ConditionsReference
DSPE-PEG2000~10 - 20Water nih.gov
DSPE-PEG20000.5 - 1.5Not specified nih.gov
DSPE-PEG5000Higher than DSPE-PEG2000Not specified nih.gov

Core-Shell Architecture Elucidation

Integration of this compound into Liposomal Systems

Liposomes are vesicular structures composed of one or more lipid bilayers. The incorporation of this compound into liposomal formulations is a widely used strategy to enhance their properties. When integrated into the lipid bilayer of a liposome (B1194612), the hydrophobic DSPE anchor embeds itself within the membrane, while the hydrophilic PEG-OH chain extends from the surface into the aqueous environment. nih.govmdpi.com

This "PEGylation" of liposomes confers several advantages. The PEG layer creates a steric barrier on the surface of the liposome, which reduces the adsorption of plasma proteins (opsonization) and subsequent uptake by the reticuloendothelial system (RES). mdpi.comnih.gov This leads to a prolonged circulation time in the bloodstream. nih.gov The inclusion of DSPE-PEG can also influence the physical characteristics of the liposomes, such as their size and stability. nih.gov For instance, increasing the amount of PEG-lipid in a liposome formulation can lead to a reduction in vesicle size. nih.gov However, at high concentrations (e.g., above 8 mol%), the inclusion of DSPE-PEG can lead to a transition from liposomes to micelles. mdpi.com

Development of Hybrid Nanoparticles Utilizing this compound

Hybrid nanoparticles combine the advantageous properties of different types of nanomaterials. This compound is a key component in the formulation of lipid-polymer hybrid nanoparticles.

Lipid-polymer hybrid nanoparticles typically consist of a polymeric core and a lipid shell. nih.govrsc.org In a common formulation, a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) forms the hydrophobic core. acs.org This core is then surrounded by a lipid monolayer or bilayer, into which this compound is incorporated. acs.orgnih.gov

The self-assembly process for these hybrid nanoparticles can be achieved through methods like nanoprecipitation. acs.orggoogle.com In a single-step nanoprecipitation method, the polymer (e.g., PLGA) is dissolved in an organic solvent, while the lipids, including this compound and often lecithin, are dissolved in an aqueous solution. acs.org When the polymer solution is added to the lipid solution, the polymer precipitates to form the core, and the lipids self-assemble around this core. acs.org The this compound molecules orient themselves with the DSPE portion interacting with the hydrophobic core and the PEG chains forming an outer hydrophilic shell. acs.orgnih.gov This structure combines the structural integrity and payload capacity of the polymeric core with the biocompatibility and stealth properties conferred by the PEGylated lipid shell. nih.govacs.org

Solid Lipid Nanoparticle Modification

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) is a key component in the surface modification of solid lipid nanoparticles (SLNs). mdpi.comresearchgate.net SLNs are colloidal carriers with a solid lipid core, which provides enhanced physicochemical stability for encapsulated molecules. researchgate.net The modification of the SLN surface with this compound is a crucial strategy to overcome biological barriers and improve the nanoparticle's performance. mdpi.comresearchgate.net

The integration of this compound into SLN formulations serves primarily to confer steric stabilization. mdpi.com The process, often termed PEGylation, involves the DSPE portion of the molecule anchoring into the lipid core of the nanoparticle, while the hydrophilic PEG-OH chain extends into the surrounding aqueous medium. mdpi.comresearchgate.net This creates a hydrated, flexible polymer layer on the surface of the SLN. aacrjournals.org This layer physically hinders the adsorption of plasma proteins (opsonins), a process that typically marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). nih.govbris.ac.uk By reducing opsonization, this compound modification prolongs the systemic circulation time of the SLNs. researchgate.netacs.org

Furthermore, the presence of this compound on the surface increases the hydrophilicity of the nanoparticles, which helps prevent aggregation and enhances their colloidal stability in aqueous solutions. mdpi.com The density of the PEG chains on the SLN surface, which can be controlled by the molar ratio of this compound used in the formulation, is a critical factor. Studies have investigated the effects of varying PEG surface densities on the pharmacokinetic properties of SLNs, demonstrating that a sufficient density is required to achieve the desired "stealth" effect. aacrjournals.orgacs.org For instance, SLNs have been formulated with varying molar percentages of mPEG2000-DSPE (a methoxy-terminated analogue) to study its impact on blood clearance. acs.org The modification with this compound is a versatile and widely adopted method for engineering the surface of SLNs to improve their stability and bioavailability. researchgate.net

Microemulsion Stabilization by this compound

This compound functions as an effective stabilizer and emulsifier in the formulation of microemulsions, which are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactants. Microemulsions are valued as delivery systems for their ability to solubilize poorly water-soluble compounds and enhance their bioavailability. The amphiphilic nature of this compound, combining a hydrophobic DSPE lipid anchor with a hydrophilic PEG chain, allows it to position itself at the oil-water interface, reducing the interfacial tension that is critical for microemulsion formation and stability.

The mechanism of stabilization by this compound is twofold, involving both electrostatic and steric repulsion.

Electrostatic Repulsion: The phosphate (B84403) head group in the DSPE moiety is negatively charged at physiological pH. This imparts a negative surface charge (zeta potential) to the oil droplets, leading to electrostatic repulsion between them and preventing coalescence. nih.gov

Steric Repulsion: The long, flexible, and highly hydrated PEG-OH chains form a protective corona around the droplets. When two droplets approach each other, the compression of these PEG layers creates a repulsive force, providing a steric barrier that prevents aggregation. This steric hindrance is a key factor in maintaining the colloidal stability of the system.

Research has shown that DSPE-PEG 2000 can be incorporated into microemulsions to decrease droplet size and improve homogeneity. The PEG units can form a hydrogel-like layer at the droplet interface, which helps to constrict the curvature of the droplet, leading to a smaller size and enhanced stability. As a biocompatible polymer-lipid conjugate, this compound is used to formulate injectable microemulsions that can increase the blood-circulation time of encapsulated agents. Its role as a stabilizer is fundamental to creating stable, effective microemulsion-based drug delivery platforms. nih.gov

Influence of this compound Content on Nanostructure Morphology and Size

The concentration or percentage of this compound incorporated into a nanostructure formulation is a critical parameter that significantly influences the final morphology, size, and stability of the resulting nanoparticles. Numerous studies have demonstrated that systematic variation of the this compound content allows for precise engineering of nanoparticle characteristics.

Higher concentrations of this compound generally lead to the formation of smaller and more uniform nanoparticles. The amphiphilic this compound molecules act as surfactants or stabilizers during the self-assembly process. researchgate.net An increased amount of the stabilizer can more effectively cover the surface of the forming nanoparticle cores, preventing their aggregation and uncontrolled growth, which results in a smaller mean particle diameter and a lower polydispersity index (PDI), indicative of a more homogenous size distribution.

Conversely, an insufficient amount of this compound may result in larger particles or instability. For example, in the production of hybrid nanoparticles, the limited stabilizing capability of DSPE-PEG, due to its shorter hydrophobic segments compared to other polymers like PLGA-PEG, can reduce its influence on particle growth, sometimes leading to larger sizes.

The following tables present research findings on how DSPE-PEG content affects nanostructure size and PDI.

Table 1: Effect of DSPE-PEG Concentration on PLGA-Based Nanolipomer Size and PDI.
DSPE-PEG Concentration (% w/v)PLGA Polymer Concentration (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)
510--
1010112.20.129

Data derived from a study optimizing nanolipomers, where increasing DSPE-PEG from 5% to 10% yielded smaller, more stable particles. The 10% concentration was chosen as optimal.

Table 2: Impact of DSPE-PEG2k Ratio on Prodrug Self-Assembly Nanoparticle (PSN) Characteristics.
Prodrug:DSPE-PEG2k (w/w ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10:0185.40.21-10.3
9:1110.10.12-17.5
8:2109.70.12-17.1
7:3111.30.13-17.8

This study showed that the addition of DSPE-PEG2k significantly reduced particle size and PDI compared to the prodrug alone. The 8:2 ratio was selected as optimal based on stability and biological performance.

Table 3: Influence of DSPE-PEG2000 to Soluplus Ratio on Nanoparticle Characteristics. bris.ac.uk
DSPE-PEG2000:Soluplus (w/w ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:0 (DSPE-PEG2000 only)52.00.952-38.0
1:1---23.4
1:472.00.103-11.3
1:554.50.057-6.0
1:1056.10.101-7.7

Data from an investigation into mixed micelles, where the ratio of components clearly dictates the resulting physicochemical properties. A 1:1 ratio was found to be the most stable. bris.ac.uk

These findings collectively underscore the importance of this compound concentration as a primary control parameter in the rational design and engineering of nanostructures with desired physical characteristics. bris.ac.uk

Advanced Characterization Techniques for Dspe Peg Oh Based Nanostructures

Spectroscopic Analysis of Molecular Structure and Interactions

Spectroscopic techniques are pivotal in providing detailed information about the chemical composition, structural arrangement, and molecular interactions within DSPE-PEG-OH-based nanostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level characterization of this compound and its assemblies. A variety of NMR experiments can be employed to gain comprehensive structural and dynamic information.

For instance, a complete chemical shift assignment of DSPE-PEG can be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including 1D-selective Nuclear Overhauser Effect Spectroscopy (1D-selNOESY), 2D NOESY, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and HSQC-TOCSY. nih.gov These methods allow for the precise assignment of ¹H and ¹³C signals of the DSPE-PEG molecule. nih.gov

COSY and TOCSY experiments are used to establish proton-proton connectivities through chemical bonds, helping to assign protons within the same spin system, such as those in the stearoyl chains and the PEG linker. nih.govprinceton.edu

HSQC provides correlations between protons and their directly attached carbons, enabling the assignment of ¹³C resonances. nih.govprinceton.edu

HSQC-TOCSY is a more advanced, three-dimensional technique that combines HSQC with TOCSY to resolve overcrowded spectral regions by spreading correlations into a third dimension. northwestern.edu

NOESY experiments reveal through-space interactions between protons that are close to each other, providing crucial information about the three-dimensional structure and conformation of the this compound molecules within a nanostructure. nih.govprinceton.edu For example, NOESY data can confirm the spatial proximity of different parts of the molecule, such as the interaction between the lipid tails and other components within a micelle. nih.gov

¹H NMR is also used to confirm the presence of key functional groups. The characteristic peak for the ethylene (B1197577) glycol units of the PEG chain is typically observed around 3.6 ppm. dovepress.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for DSPE-PEG This table presents example data and may not be exhaustive.

Atom Number/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
PEG Chain (-CH₂CH₂O-)~3.61- dovepress.com
Terminal Methyl Groups (Stearoyl)~0.79- dovepress.com
Carbonyl (C=O)-~172.8 researchgate.net
Phosphate (B84403) (³¹P)-~0.07 dovepress.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the chemical bonds present in this compound. lakeshore.com This technique is valuable for confirming the chemical structure and investigating interactions within nanostructures.

Key vibrational bands for DSPE-PEG include:

C-H stretching: The aliphatic C-H stretching of the lipid backbone is observed in the range of 2850–3020 cm⁻¹. researchgate.net

C=O stretching: The carbonyl (ester) group shows a characteristic peak around 1730 cm⁻¹. researchgate.net

C-O-C stretching: The symmetric and asymmetric stretching of the ether groups in the PEG chain appears in the region of 950-1170 cm⁻¹. researchgate.net

Amide bands: In cases where DSPE-PEG is conjugated to other molecules via an amide bond, Amide I and Amide II bands can be observed around 1647 cm⁻¹ and 1566 cm⁻¹, respectively. researchgate.net

FTIR has been used to study the phase transitions of DSPE-PEG micelles, revealing that different parts of the molecule (head, interface, and tail) change nonsynchronously during the transition from a glassy to a fluid state. nih.govacs.org For example, during this transition, the lipid acyl tails undergo significant conformational rearrangements, while the hydration state of the headgroups remains largely unchanged. nih.govacs.org

Table 2: Characteristic FTIR Absorption Bands for DSPE-PEG

Functional GroupWavenumber (cm⁻¹)Vibrational ModeReference
Aliphatic C-H2850 - 3020Stretching researchgate.net
Carbonyl C=O~1730Stretching researchgate.net
Ether C-O-C950 - 1170Stretching researchgate.net

Fluorescence Polarization Studies

Fluorescence polarization (or fluorescence anisotropy) is a technique used to assess the micro-viscosity or fluidity of the environment surrounding a fluorescent probe embedded within a nanostructure. mdpi.com By incorporating a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into this compound based liposomes or micelles, changes in the rotational freedom of the probe can be monitored.

Studies have shown that the incorporation of DSPE-PEG into a liposomal bilayer increases the fluidity of the membrane. researchgate.net This is indicated by a decrease in the fluorescence polarization value, which suggests a weakening of the intermolecular interactions within the bilayer. researchgate.net This technique has been employed to explore how DSPE-PEG polymers affect the fluidity of pulmonary membranes, providing insights into their mechanism of action as absorption enhancers. researchgate.netsci-hub.se

Morphological and Size Determination

Determining the size, shape, and surface properties of this compound-based nanostructures is crucial, as these physical characteristics directly impact their biological fate and performance.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of nanostructures. scirp.org Cryo-TEM, where samples are flash-frozen to preserve their native hydrated state, is particularly useful for observing the morphology of lipid-based nanoparticles like liposomes and micelles. researchgate.net

TEM analysis can confirm the shape (e.g., spherical, discoidal) and lamellarity of liposomes formulated with this compound. researchgate.netmdpi.com It can also provide information on the size and dispersity of the nanoparticles. scirp.org For instance, TEM has been used to observe that nanoparticles formed with DSPE-PEG2000 can have a circular shape and are well-dispersed in aqueous solution. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the most common technique for determining the hydrodynamic size distribution of nanoparticles in a suspension. nih.govmicrotrac.com DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the particles. utdallas.edu The Stokes-Einstein equation is then used to relate these fluctuations to the particle size. microtrac.com DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.7 is generally considered acceptable for drug delivery systems. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle, which is a key indicator of colloidal stability. nih.govutdallas.edu It is typically measured using the same instrument as DLS, through a technique called laser Doppler velocimetry. A sufficiently high positive or negative zeta potential (typically > |20-30| mV) prevents particle aggregation due to electrostatic repulsion. mdpi.com The inclusion of the neutral, hydrophilic PEG chains of this compound on the surface of a nanocarrier can shield the surface charge, leading to a zeta potential value closer to neutrality compared to non-PEGylated counterparts. nih.gov

Table 3: Example DLS and Zeta Potential Data for DSPE-PEG Based Nanoparticles This table presents a compilation of typical data from various studies and is for illustrative purposes.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 alone52.00.952-38.0 mdpi.com
DSPE-PEG2000/Soluplus (1:1)116.60.112-13.7 mdpi.com
DPPC:DSPE-PEG SMLs153.8Low- mdpi.com
Phytantriol/DSPE-PEG-mal Cubosomes232<0.2- rsc.org

Thermal Behavior Assessment: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of this compound and its formulations. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions, such as melting and crystallization events, and determine their associated enthalpy changes.

A study on micelles formed from DSPE-PEG(2000) identified a reversible endothermic peak at 12.8°C upon heating, which corresponds to a melting transition in the lipid core. nih.gov The enthalpy of this transition was measured to be 39 ± 4.2 kJ/mol. nih.gov This indicates a shift from a more ordered, glassy state at lower temperatures to a more fluid state at higher temperatures. nih.gov In contrast, DSPE-PEG(1000) micelles showed a major transition at a much higher temperature of 58.0°C. nih.gov The inclusion of PEGylated lipids, such as DSPE-PEG, in liposomal formulations has been shown to influence their thermal stability. For instance, increasing the concentration of DSPE-PEG from 10 to 20 mol% in liposomes led to an increase in the transition enthalpy, suggesting stronger intermolecular interactions within the lipid bilayer. openaccesspub.org

DSC analysis is also employed to understand the interaction between this compound and other components within a nanocarrier system. For example, in curcumin-loaded PEGylated solid lipid nanoparticles (SLNs), DSC confirmed the interaction of DSPE-PEG₂₀₀₀ micelles with the SLN surface. mdpi.com The thermograms of SLNs in contact with PEG micelles showed changes in peak temperatures, indicating the formation of PEG-rich and PEG-poor regions on the nanoparticle surface. mdpi.com

The heating and cooling rates used during DSC analysis are critical parameters that can influence the results. mdpi.com It is recommended to use a heating rate that does not exceed 10 K/min to ensure thermal equilibrium and accurate measurement of transition temperatures. mdpi.com

Interactive Table 1: Thermal Transition Properties of DSPE-PEG Formulations

FormulationTransition Temperature (°C)Enthalpy (kJ/mol)Reference
DSPE-PEG(2000) Micelles12.839 ± 4.2 nih.gov
DSPE-PEG(1000) Micelles58.035 ± 7.5 nih.gov
DSPE Vesicles74Not specified nih.gov
DSPE-PEG-C6056.79Not specified nih.gov
DSPE-PEG-NH₂51.08Not specified nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure, dynamics, and interactions of this compound-based nanostructures at an atomic and molecular level. These in-silico techniques provide insights that can be difficult to obtain through experimental methods alone.

MD simulations have been used to investigate the self-assembly of DSPE-PEG lipids. For instance, simulations of mixtures of DPPC and DSPE-PEG(2000) in water have shown the formation of different aggregate structures, such as liposomes and bicelles, depending on the concentration of the PEGylated lipid. acs.org These simulations, often employing coarse-grained models like the MARTINI force field, can predict the shape and size of the resulting nanostructures, which can then be compared with experimental data from techniques like cryo-TEM and SAXS. acs.org

Simulations have also shed light on the conformation and behavior of the PEG chains at the surface of nanocarriers. The PEG chains can adopt different conformations, such as "mushroom" or "brush" regimes, which influences the steric stabilization of the nanoparticles. researchgate.net MD simulations can help to understand how factors like PEG chain length and grafting density affect this conformational state. researchgate.net

Key parameters often investigated in MD simulations of this compound systems include:

Radius of gyration

Lipid segregation

Bicelle thickness

Conformational transitions of PEG chains

These computational approaches aid in the rational design of this compound-based nanocarriers with desired properties. acs.orgsciforum.net

Stability Assessment Methodologies for this compound Nanocarriers

The stability of this compound nanocarriers is a critical quality attribute that determines their shelf-life and in vivo performance. Stability is assessed in various media and over time using a range of methodologies.

Physical Stability:

Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to monitor changes in the average particle size and the width of the size distribution (PDI) over time. An increase in particle size or PDI can indicate aggregation or fusion of the nanocarriers. mdpi.commdpi.com For example, a study on curcumin-loaded nanoemulsions showed that formulations containing PEGylated phospholipids (B1166683) like DSPE-PEG2000 exhibited better stability profiles over two years of storage at room temperature. mdpi.com

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability against aggregation due to electrostatic repulsion. mdpi.com Generally, a zeta potential above ±20-30 mV suggests good stability. mdpi.com The inclusion of DSPE-PEG can influence the zeta potential, often leading to a near-neutral charge which contributes to longer circulation times. nih.gov

Morphology: Transmission Electron Microscopy (TEM) is used to visually inspect the morphology and integrity of the nanocarriers over time. mdpi.com

Chemical Stability:

Encapsulation Efficiency and Drug Loading: The ability of the nanocarrier to retain the encapsulated drug is a crucial aspect of its stability. This is often measured by separating the free drug from the encapsulated drug and quantifying the amount of drug associated with the nanoparticles. researchgate.net A study on irinotecan-loaded micelles showed a significant decrease in entrapment efficiency over 15 days of storage at 4°C. researchgate.net

Degradation of Components: Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of the this compound lipid or the encapsulated drug over time. nih.gov

Stability in Biological Media:

The stability of nanocarriers in biologically relevant fluids, such as plasma or serum, is essential for their in vivo application. The presence of proteins and salts can induce aggregation or destabilization. Studies have shown that PEGylation with DSPE-PEG enhances the stability of nanoparticles in serum. nih.gov The introduction of DSPE-PEG can also improve the stability of liposomes in high-cationic solutions like seawater, with higher molar ratios of DSPE-PEG providing greater stability. acs.org

Interactive Table 2: Stability Parameters of DSPE-PEG Nanocarriers Over Time

FormulationStorage ConditionTimeMean Diameter ChangeZeta Potential ChangeEncapsulation Efficiency ChangeReference
DSPE-PEG IRN Micelles4 °C15 daysSignificant increaseSignificant changeSignificant decrease researchgate.net
DSPE-PEG2000/Soluplus (1/1 ratio)25 °C, dark5 daysStableStableNot Applicable mdpi.com
PEG-DSPE coated Vincristine LiposomesNot specified60 daysNo significant changeNot specifiedNo significant change nih.gov
ePC:DSPE-PEG 2000 DTX-doped liposomes with sucroseNot specified10 daysNot specified30.8 mV to 26.7 mVNot specified researchgate.net

Mechanistic Research on Dspe Peg Oh Interactions with Biological Systems

Elucidation of Stealth Mechanisms in Nanocarrier Design

A primary role of DSPE-PEG-OH in nanocarrier formulations is to create a "stealth" effect, prolonging their circulation time in the body. This is achieved by minimizing the interactions that would typically lead to rapid clearance by the immune system. The hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) chains is central to these mechanisms.

Inhibition of Protein Adsorption and Biocorona Formation

Upon introduction into the bloodstream, nanoparticles are immediately coated with plasma proteins, forming a "biocorona" that dictates their biological fate. The composition of this biocorona is a critical determinant of how the nanoparticle is recognized by the immune system. The incorporation of this compound into a nanocarrier's surface significantly mitigates this process.

The PEG chains create a hydrophilic shield that sterically hinders the adsorption of plasma proteins. nih.govresearchgate.net This "stealth" layer is achieved through the formation of a dense, water-retaining cloud at the nanoparticle's surface, which presents an energetically unfavorable interface for protein binding. nih.gov Research has shown that the effectiveness of this protein resistance is dependent on both the molecular weight and the surface density of the PEG chains. A PEG molecular weight of 2 kDa or higher is generally considered necessary to effectively shield nanoparticle surfaces from protein adsorption. nih.gov Studies have indicated that increasing the PEG molecular weight up to 5 kDa leads to a significant decrease in protein adsorption, with a reduction of approximately 75% compared to non-PEGylated particles. nih.gov

The conformation of the PEG chains also plays a crucial role. When the PEG density is high enough to force the chains into an extended "brush" conformation, as opposed to a less dense "mushroom" conformation, the inhibition of protein adsorption is more pronounced. acs.orgacs.org This brush conformation is more effective at preventing the non-specific binding of proteins, including opsonins, which are key molecules that tag foreign particles for clearance. acs.org While DSPE-PEG can significantly reduce protein adsorption, it may not completely prevent the formation of a biocorona. researchgate.netmdpi.com However, it alters the composition of the corona, favoring the adsorption of certain proteins, like clusterin (a dysopsonin), which can further help in evading immune recognition. acs.org

Evasion of Mononuclear Phagocyte System (MPS) Recognition

The mononuclear phagocyte system (MPS), composed primarily of macrophages and monocytes in the liver and spleen, is the body's main defense mechanism for clearing foreign particulates from the bloodstream. taylorandfrancis.com By inhibiting protein adsorption, particularly of opsonins, this compound-coated nanocarriers can effectively evade recognition and subsequent uptake by MPS cells. nih.govresearchgate.netrsc.org

The steric hindrance provided by the PEG layer physically prevents the receptors on phagocytic cells from binding to the nanoparticle surface. nih.gov This "stealth" characteristic allows the nanocarriers to remain in circulation for longer periods, increasing the probability of them reaching their intended target, such as a tumor site, through the enhanced permeability and retention (EPR) effect. biochempeg.com The molecular weight of the PEG chain is a critical factor in MPS evasion, with PEGs of 2 kDa or higher being required for effective shielding. nih.gov Research has demonstrated that PEGylated liposomes exhibit significantly prolonged circulation half-lives compared to their non-PEGylated counterparts. researchgate.net

Investigations into Cellular and Subcellular Interactions (In Vitro and Ex Vivo)

Beyond its role in systemic circulation, this compound also influences how nanocarriers interact with individual cells, from their initial uptake to their journey within the cell.

Modulation of Cellular Uptake Pathways (e.g., endocytosis)

The presence of this compound on the surface of nanocarriers can modulate the pathways by which they are internalized by cells. While the "stealth" properties of PEG can sometimes hinder cellular uptake, a phenomenon often referred to as the "PEG dilemma," it also plays a role in directing the internalization process. mdpi.com

Nanoparticles are typically taken up by cells through various endocytic pathways, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CVME), and macropinocytosis. mdpi.comwilhelm-lab.com The physicochemical properties of the nanoparticle, such as size and surface charge, influence the preferred pathway. mdpi.com The inclusion of DSPE-PEG can shift the dominant uptake mechanism. For instance, the addition of PEG to chitosan (B1678972) nanoparticles has been shown to favor macropinocytosis, likely due to an increase in particle size. mdpi.com

Studies with PEG-derived micelles have shown that their uptake can be dependent on both CME and CVME. mdpi.com Specifically, PEGylated lipid nanoparticles (LNPs) have been observed to have a stronger preference for CME and caveolae-mediated pathways compared to non-PEGylated LNPs. acs.org The ability of DSPE-PEG to be functionalized with targeting ligands can further influence cellular uptake. By attaching molecules that bind to specific receptors on target cells, the uptake can be directed towards receptor-mediated endocytosis, enhancing the specificity of delivery. nih.govnih.gov

Nanoparticle SystemCell TypePrimary Uptake Pathway(s)Reference
PEG-co-poly(ε-caprolactone) (PEG-PCL) and PEG-DSPE micellesMDCK (dog kidney epithelial cells)Clathrin-mediated and Caveolae-mediated endocytosis mdpi.com
mPEG-PLGA micellesCalu-3 and NCI-H441 (human lung adenocarcinoma cells)Clathrin-mediated and Caveolae-mediated endocytosis mdpi.com
PEGylated Lipid NanoparticlesNot specifiedClathrin-mediated and Caveolae-mediated endocytosis acs.org
Chitosan Nanoparticles with PEGNot specifiedMacropinocytosis mdpi.com

Role in Intracellular Trafficking Research

Once inside the cell, the journey of a nanocarrier is not over. Its intracellular trafficking—movement between different organelles—is crucial for the effective delivery of its cargo. This compound can be a valuable tool in studying and influencing these pathways.

After uptake via endocytosis, nanocarriers are typically enclosed within endosomes. wilhelm-lab.com A key challenge is for the nanocarrier or its payload to escape the endosome before it fuses with a lysosome, where the contents would be degraded. wilhelm-lab.com The properties of the DSPE-PEG can influence this process. For example, some studies suggest that PEG shedding within the endosome can expose the lipid components of the nanocarrier, allowing it to fuse with the endosomal membrane and release its contents into the cytoplasm. acs.org

Furthermore, DSPE-PEG can be conjugated with specific ligands to direct the nanocarrier to particular subcellular compartments. For instance, modifying the surface of liposomes with mitochondriotropic molecules like triphenylphosphonium (TPP) or dequalinium (B1207927) (DQA) via a DSPE-PEG linker has been shown to enhance the accumulation of these liposomes in the mitochondria. nih.gov Similarly, pardaxin (B1611699) peptide-modified liposomes have been used to enhance accumulation in the endoplasmic reticulum (ER) and subsequent trafficking to the nucleus. researchgate.net These targeted delivery strategies are critical for therapies that require the drug to act at a specific intracellular site.

Research on Membrane Permeability and Fluidity Modulation

The interaction of this compound with lipid bilayers, the fundamental structure of cell membranes, can alter their physical properties, such as permeability and fluidity. These modifications can have significant implications for drug delivery and cellular interactions.

Research has shown that the incorporation of DSPE-PEG into liposomal membranes can affect their permeability to encapsulated molecules. The effect, however, appears to be dependent on the properties of the molecule being encapsulated and the concentration of the DSPE-PEG. For instance, the inclusion of up to 8 mol% of DSPE-PEG2000 was found to decrease the leakage of the hydrophilic dye carboxyfluorescein from liposomes. nih.gov In contrast, the leakage of a more amphiphilic dye was not significantly affected. nih.gov Other studies have suggested that at higher concentrations, DSPE-PEG can increase the leakage of certain molecules from liposomes. researchgate.net

The fluidity of the membrane can also be modulated by DSPE-PEG. Fluorescence polarization studies have indicated that while the addition of DSPE-PEG does not significantly change the fluidity in the hydrocarbon core of the lipid bilayer, it can markedly increase the fluidity in the interfacial region. researchgate.netresearchgate.net However, other research using fluorescence recovery after photobleaching (FRAP) on colloid supported lipid bilayers found that incorporating up to 5 mol% of DSPE-PEG2000 did not have a profound impact on the fluidity of the membranes. rsc.org At a higher concentration of 10 mol%, a marked reduction in the fluidity of liquid-like membranes was observed. rsc.org A study on pulmonary membrane fluidity found that this compound did not affect it, suggesting its potential for safe use in pulmonary drug delivery. researchgate.netsci-hub.senih.gov

ParameterEffect of this compoundResearch FindingReference
Membrane Permeability Dependent on cargo and concentrationDecreased leakage of carboxyfluorescein at up to 8 mol% DSPE-PEG2000. nih.gov
Increased leakage of carboxyfluorescein at higher DSPE-PEG concentrations. researchgate.net
Membrane Fluidity Increased at interfacial regionFluorescence polarization showed increased fluidity in the interfacial region of liposomal bilayers. researchgate.netresearchgate.net
No significant change in coreFluorescence polarization showed no significant change in the hydrocarbon region. researchgate.netresearchgate.net
Reduced at high concentrationsFRAP showed reduced fluidity in liquid-like membranes with 10 mol% DSPE-PEG. rsc.org
Unaffected in pulmonary membranesDid not affect pulmonary membrane fluidity in rat models. researchgate.netsci-hub.senih.gov

Studies on Tight Junction Modulation for Paracellular Transport Enhancement

The paracellular pathway, the route between adjacent cells, is primarily regulated by complex protein structures known as tight junctions (TJs). These junctions form a seal that restricts the passage of substances. Key proteins integral to maintaining this barrier function include transmembrane proteins like occludin and cytoplasmic plaque proteins such as Zonula Occludens-1 (ZO-1), which links occludin to the actin cytoskeleton. psu.edu The modulation of these proteins presents a strategic approach to transiently increase epithelial permeability for enhanced drug delivery.

Research has demonstrated that 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) can act as an effective modulator of these tight junctions. Studies investigating the absorption-enhancing effects of DSPE-PEG conjugates have revealed a significant underlying mechanism involving the paracellular pathway. sci-hub.seresearchgate.net Specifically, this compound has been shown to statistically down-regulate the expression levels of the key tight junction-associated proteins, occludin and ZO-1. sci-hub.senih.gov

This down-regulation weakens the integrity of the tight junction seal, leading to a temporary and reversible increase in paracellular permeability. This mechanism is crucial for enhancing the absorption of poorly permeable macromolecules across epithelial barriers, such as in the lungs. sci-hub.senih.gov By transiently opening these paracellular gates, this compound facilitates the transport of therapeutic agents that would otherwise be unable to cross the epithelial layer efficiently. researchgate.net This modulation occurs without causing severe damage to the cellular membranes, highlighting its potential as a functional excipient in advanced drug delivery systems. nih.gov

Table 1: Research Findings on this compound and Tight Junction Protein Modulation

Polymer StudiedBiological System/ModelKey Proteins ModulatedObserved OutcomeReference
DSPE-PEG2000-OHIn situ pulmonary absorption model in ratsOccludin, ZO-1Statistically significant down-regulation of protein expression, leading to enhanced paracellular absorption of macromolecules. sci-hub.se, nih.gov
DSPE-PEG PolymersPulmonary epithelial paracellular pathwaysZO-1, OccludinDown-regulation of tight junction proteins, indicating an absorption-enhancing mechanism. researchgate.net,
General Tight Junction ModulatorsEpithelial cell models (e.g., Caco-2)Claudins, Occludin, ZO-1Modulation of TJ proteins reduces transepithelial electrical resistance (TEER) and increases paracellular marker permeability. researchgate.net

Impact on Biomolecular Corona Formation and Dynamics

When a nanoparticle, such as a liposome (B1194612) containing this compound, is introduced into a biological fluid like blood plasma, its surface is immediately coated by biomolecules, most notably proteins. This adsorbed layer is known as the biomolecular corona (BC). tandfonline.com The BC effectively becomes the new biological identity of the nanoparticle, governing its interactions with cells, its circulation time, and its ultimate fate in the body. nih.govescholarship.org

The formation of the BC is a dynamic process. It generally consists of two layers: an inner "hard corona" of strongly bound proteins with high affinity for the nanoparticle surface, and an outer "soft corona" of more loosely associated proteins that can exchange with the surrounding medium. tandfonline.com The composition of the corona evolves over time in a process known as the Vroman effect, where initially abundant, low-affinity proteins are gradually displaced by less abundant proteins with higher binding affinity. tandfonline.com

The inclusion of this compound in nanoparticle formulations profoundly impacts the formation and characteristics of the biomolecular corona. The hydrophilic and flexible polyethylene glycol (PEG) chains extend from the nanoparticle surface, creating a steric barrier or "stealth" layer. researchgate.net This layer physically hinders the adsorption of many plasma proteins, particularly opsonins, which are proteins that mark nanoparticles for rapid clearance by the immune system (e.g., the mononuclear phagocyte system). researchgate.net

Table 2: Influence of PEGylation on Biomolecular Corona Characteristics

CharacteristicNon-PEGylated NanoparticlesThis compound Coated NanoparticlesReference
Corona Thickness/Density Forms a relatively thick and dense protein corona.Forms a significantly thinner and less dense protein corona due to steric hindrance. nih.gov, researchgate.net
Protein Composition (General) High adsorption of various plasma proteins, including opsonins (e.g., complement proteins, immunoglobulins).Reduced adsorption of opsonins; enrichment of dysopsonins (e.g., clusterin, apolipoproteins). acs.org, researchgate.net
Formation Dynamics Rapid opsonization followed by Vroman effect dynamics.Suppressed protein adsorption, leading to a more stable "stealth" surface. tandfonline.com, nih.gov
Biological Consequence Rapid recognition and clearance by the mononuclear phagocyte system (MPS).Evades MPS recognition, leading to prolonged systemic circulation time. researchgate.net

Research Applications and Emerging Paradigms for Dspe Peg Oh Derivatives

Development of Nanocarriers for Biomacromolecules in Research

DSPE-PEG-OH is integral to formulating nanocarriers like liposomes and lipid nanoparticles (LNPs) that protect therapeutic biomacromolecules from degradation and facilitate their delivery. The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the PEG chain forms a hydrophilic corona on the surface. This "PEGylation" creates a steric barrier that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time and improving the stability of the encapsulated cargo. researchgate.net

Nucleic Acid Delivery Systems (e.g., siRNA, pDNA)

The delivery of nucleic acids like short interfering RNA (siRNA) and plasmid DNA (pDNA) holds immense therapeutic potential, but their clinical translation is hindered by their instability and inefficient delivery to target cells. This compound is a critical component in LNP formulations designed to overcome these challenges. nih.gov

In LNP systems, this compound serves multiple functions. It acts as a stabilizer during particle formation and storage, preventing aggregation. mdpi.com The PEG chains on the nanoparticle surface shield the cationic charge of lipids (like DOTAP or DLin-MC3-DMA) that are necessary to complex the negatively charged nucleic acid backbone. This shielding minimizes non-specific interactions with blood components and reduces toxicity. researchgate.net Research has shown that the concentration and acyl chain length of the PEG-lipid can be tuned to modulate the LNP's physicochemical properties and its in vivo functional response. biorxiv.org

For instance, studies on siRNA delivery have utilized DSPE-PEG to create stable nanoparticles that can achieve sustained gene silencing. sci-hub.se By adjusting the ratio of components, including DSPE-PEG, researchers can optimize LNPs for efficient encapsulation and cellular uptake. One study successfully developed polymer-lipid hybrid nanoparticles (P/LNPs) using DSPE-PEG2000, which showed efficient delivery of VEGF siRNA into tumor cells, leading to significant protein downregulation. mdpi.com

Protein and Peptide Delivery Formulations

Proteins and peptides are a major class of therapeutics, but their use is often limited by poor stability, rapid clearance from circulation, and low bioavailability. researchgate.net Formulating these macromolecules within this compound-containing nanocarriers is a key research strategy to enhance their therapeutic efficacy. The PEGylated surface of these nanocarriers protects the delicate protein/peptide structure from enzymatic degradation in the bloodstream. researchgate.net

A study on the delivery of vasoactive intestinal peptide (VIP) in liposomes demonstrated that the formulation significantly increased the peptide's concentration in ocular fluids compared to a simple saline injection of VIP. researchgate.net Another research effort focused on modifying the α-conotoxin TxID, a peptide with analgesic properties, by covalently linking it to DSPE-PEG-NHS (a derivative of this compound). The resulting conjugate showed markedly improved stability in various biological fluids.

MediumIncubation Time% of Unmodified TxID Remaining% of DSPE-PEG-TxID Remaining
Human Serum 24 hours<30%>63%
Simulated Gastric Fluid (SGF) 0.5 hours~36%~99%
Simulated Intestinal Fluid (SIF) 0.5 hours~36%~99%

Table 1. Comparative stability of unmodified α-conotoxin TxID versus its DSPE-PEG conjugate in different biological media. The data highlights the significant protective effect of DSPE-PEG modification against degradation.

These findings underscore the critical role of DSPE-PEG derivatives in stabilizing therapeutic proteins and peptides, thereby enhancing their potential for clinical application. researchgate.net

Strategies for Active Targeting in Nanomedicine Research

While PEGylation provides passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, active targeting aims to achieve greater specificity and cellular uptake by decorating the nanocarrier surface with ligands that bind to receptors overexpressed on target cells. avantiresearch.com The terminal hydroxyl group of this compound is a crucial starting point for this functionalization. researchgate.net

Ligand-Directed Delivery Concepts

The hydroxyl (-OH) terminus of this compound is a versatile chemical handle that can be modified to create a range of reactive derivatives. researchgate.net Although the hydroxyl group itself can be used for certain conjugations, it is more common to convert it into other functional groups like carboxyl (-COOH), amine (-NH2), or maleimide (B117702) (-MAL) to facilitate more efficient and stable ligand attachment. nih.govrsc.org These derivatives can then be reacted with complementary groups on targeting moieties such as antibodies, peptides, or aptamers. nih.gov

Common conjugation strategies include:

Carbodiimide (B86325) Chemistry: Using reagents like EDC and NHS to couple carboxyl-terminated DSPE-PEG with primary amines on a ligand. nih.gov

Maleimide Chemistry: Reacting maleimide-terminated DSPE-PEG with free sulfhydryl (-SH) groups on peptides or proteins. nih.gov

Click Chemistry: Employing highly efficient and specific reactions, such as those between azide- and alkyne-functionalized PEG derivatives and ligands.

This approach allows for the covalent attachment of ligands to the distal end of the PEG chain, ensuring they are exposed and available to interact with their target receptors. nih.gov

Receptor-Mediated Endocytosis Research using this compound Conjugates

Once a nanocarrier is functionalized with a targeting ligand, it can bind specifically to its cognate receptor on the cell surface, a process that often triggers receptor-mediated endocytosis. dovepress.com This mechanism allows for the internalization of the entire nanoparticle, delivering its therapeutic payload directly into the cell.

Numerous research studies have leveraged this concept using DSPE-PEG derivatives:

Transferrin (TF) Conjugation: Liposomes decorated with transferrin, conjugated via a DSPE-PEG-COOH linker, have been shown to bind to the transferrin receptor (often overexpressed on cancer cells). Electron microscopy studies confirmed that these TF-PEG-liposomes were internalized into tumor cells in vivo via receptor-mediated endocytosis.

RGD Peptide Conjugation: The peptide sequence Arg-Gly-Asp (RGD) targets integrin receptors. Nanoparticles functionalized with cyclic RGD peptides conjugated to DSPE-PEG have demonstrated significantly enhanced cellular uptake in cells expressing integrin αvβ3. This strategy has been explored for delivering siRNA to retinal pigment epithelial (RPE) cells and for targeting melanoma cells.

Folate (FA) Conjugation: The folate receptor is another common target in cancer therapy. FA-targeted liposomes, prepared using FA-PEG-DSPE, deliver their cargo into FR-expressing tumor cells, leading to a more potent antitumor effect compared to non-targeted liposomes. nih.gov

Role in Proteolysis-Targeting Chimeras (PROTAC) Research

A novel and rapidly advancing therapeutic modality is the use of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. biochempeg.com The linker is not merely a spacer; its length, flexibility, and chemical properties are critical for the stability, solubility, and cell permeability of the PROTAC, and for enabling the formation of a stable ternary complex (PROTAC-target-E3 ligase). biochempeg.com

Utilization in Biosensing and Bioimaging Probe Development

The unique amphiphilic structure of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) and its derivatives makes them invaluable components in the development of sophisticated probes for biosensing and bioimaging. The DSPE lipid moiety provides a stable anchor for integration into lipid-based nanostructures like liposomes and micelles, or for coating hydrophobic surfaces, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain offers biocompatibility and "stealth" properties that reduce non-specific protein adsorption and prolong circulation time in vivo. biochempeg.comnih.gov The terminal hydroxyl (-OH) group on the PEG chain, although less reactive than other functional groups, serves as a crucial starting point for further chemical modification, allowing for the attachment of targeting ligands or specific sensor molecules. nih.gov

In the field of bioimaging, DSPE-PEG derivatives are frequently used to formulate and stabilize imaging agents, ranging from fluorescent dyes to quantum dots and metallic nanoparticles. For instance, DSPE-PEG has been used to coat nanodiamonds, creating stable lipid-coated nanoparticles. scispace.com These constructs leverage the unique photophysical properties of the core nanoparticle for imaging, while the DSPE-PEG coating enhances their biocompatibility and utility in biological systems. scispace.com Similarly, luminescent metalloliposomes have been formulated using DSPE-PEG2000 for in vitro and in vivo imaging of retinal pigment epithelium. acs.org The incorporation of DSPE-PEG into these liposomes is critical for their stability and biological performance. acs.org

The self-assembly properties of DSPE-PEG are also harnessed to create micellar nanocarriers for imaging agents. axispharm.com These micelles can encapsulate hydrophobic imaging dyes within their core, rendering them soluble and stable in aqueous biological environments. creativepegworks.commedchemexpress.com The versatility of the DSPE-PEG platform allows for the creation of multifunctional probes. By modifying the terminal group of the PEG chain, researchers can introduce targeting moieties or sensor components, transforming a general imaging agent into a highly specific probe. nih.govaxispharm.com This strategy has been employed to develop probes that can selectively accumulate in tumor tissues or respond to specific biological cues, thereby enhancing the precision and diagnostic power of bioimaging techniques. creativepegworks.com

Below is a table summarizing various DSPE-PEG derivatives and their applications in the development of bioimaging probes.

Derivative/ConstructCore Imaging AgentApplication AreaResearch Finding
DSPE-PEG Coated NanodiamondsNanodiamondsGeneral BioimagingThe lipid coating provides stability to the nanodiamond clusters for their use as an imaging platform. scispace.com
DSPE-PEG2000 in MetalloliposomesIridium(III) ComplexesRetinal ImagingFormulation with DSPE-PEG2000 creates stable luminescent metalloliposomes for in vitro and in vivo imaging of retinal epithelium. acs.org
mPEG-DSPE MicellesUpconversion Nanoparticles (UCNPs)In Vivo BioimagingEncapsulation within mPEG-DSPE micelles allows for imaging in deeper tissues without overheating from laser excitation. creativepegworks.com
mPEG-DSPE Coated Quantum DotsLead Sulfide (PbS) Quantum DotsIn Vivo Animal ImagingA dual-layer coating of silica (B1680970) and mPEG-DSPE results in ultrastable and biocompatible optical probes. creativepegworks.com
DSPE-PEG-FITC MicellesFluorescein (B123965) Isothiocyanate (FITC)Nanocarrier TrackingForms fluorescently labeled micelles or liposomes that can be used to study the distribution and fate of nanocarriers. medchemexpress.com

This compound in Advanced Materials Science Research (e.g., hydrogels, functional coatings)

In advanced materials science, this compound and its functionalized derivatives are utilized as building blocks for creating novel soft materials, particularly hydrogels and functional surface coatings. biochempeg.comoup.com The applications stem from the polymer's amphiphilic nature, which allows for self-assembly and surface modification, and the versatility of the PEG chain's terminal group for further chemical reactions. nih.govaxispharm.com

Hydrogels: DSPE-PEG derivatives are instrumental in the formation of physically and chemically crosslinked hydrogels. Hydrogels are water-swollen polymer networks with high biocompatibility, making them suitable for various biomedical applications. oup.com DSPE-PEG-based hydrogels can be designed to be responsive to environmental stimuli. The DSPE lipid portion can form hydrophobic domains within the hydrogel matrix, serving as physical crosslinking points or as reservoirs for hydrophobic molecules.

A key strategy involves using DSPE-PEG derivatives with reactive end-groups that can participate in polymerization reactions. For example, DSPE-PEG-Acrylate, which features a reactive acrylate (B77674) group, can undergo radical polymerization to form chemically crosslinked polymer networks and hydrogels. biochempeg.com These hydrogels can be reinforced with nanoparticles to create materials with well-defined pore structures suitable for sustained drug release and wound healing applications. biochempeg.com The incorporation of the DSPE-PEG component enhances the biocompatibility and can modulate the mechanical and swelling properties of the resulting hydrogel.

Functional Coatings: this compound is widely used to create functional coatings that alter the surface properties of materials. biochempeg.comcd-bioparticles.net The DSPE anchor readily adsorbs onto hydrophobic surfaces or integrates into lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, forming a highly hydrated layer. researchgate.net This PEG layer can prevent the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. oup.com

These anti-biofouling coatings are critical for implantable medical devices. oup.com The terminal -OH group of this compound can be further functionalized to immobilize bioactive molecules, such as peptides or antibodies, creating surfaces that can elicit specific biological responses. nih.gov This "grafting to" approach allows for the creation of multifunctional coatings that combine stealth properties with targeted biological activity. The ability to tailor surface chemistry is a significant advantage, enabling the development of advanced materials for applications in tissue engineering, medical diagnostics, and bioseparations. biochempeg.com

The table below details examples of DSPE-PEG derivatives used in advanced materials science.

DSPE-PEG DerivativeMaterial TypeMethod of FormationKey Properties/Application
DSPE-PEG-AcrylateReinforced HydrogelRadical PolymerizationForms crosslinked polymer networks; used in nanoparticle-reinforced hydrogels for sustainable drug release and wound healing. biochempeg.com
This compoundFunctional CoatingSurface AdsorptionCreates anti-biofouling surfaces on materials by forming a hydrated PEG layer, preventing protein and cell adhesion. biochempeg.comoup.com
DSPE-PEG-NHSFunctionalized SurfaceNucleophilic SubstitutionUsed to covalently attach biomolecules (e.g., peptides) to surfaces or materials, creating bioactive interfaces. mdpi.com

Influence of Structural Parameters on Dspe Peg Oh Nanocarrier Performance in Research

Effects of PEG Chain Length (e.g., MW 2000, 5000, 10000) on Nanocarrier Properties

The molecular weight (MW) of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of the physicochemical and biological properties of DSPE-PEG-OH based nanocarriers. Variations in PEG chain length, commonly ranging from 2000 to 10000 Da, directly influence particle size, stability, and how the nanocarrier interacts with its biological surroundings.

Impact on Particle Size and Stability

The length of the PEG chain has a demonstrable effect on the resulting size and stability of nanocarriers. Generally, an increase in the PEG chain length leads to a larger hydrodynamic diameter of the micelles or liposomes. researchgate.net For instance, research has shown that the size of micelles increases as the PEG chain length increases from a molecular weight of 2000 to 5000. researchgate.net This is attributed to the larger volume occupied by the longer, hydrophilic PEG chains in the aqueous environment.

The inclusion of DSPE-PEG can also influence the stability of nanocarriers. Studies have shown that PEGylated liposomes exhibit enhanced stability, and this can be modulated by the PEG chain length. acs.org For example, liposomes modified with DSPE-PEG demonstrated increased stability in various media, although no significant difference in stability was observed between PEG chain lengths of 2 kDa and 5 kDa. conicet.gov.ar However, the concentration of the DSPE-PEG lipid, in conjunction with the PEG chain length, plays a crucial role. Higher molar ratios of DSPE-PEG can improve stability, but excessive amounts can also lead to destabilization. acs.org In some cases, increasing the amount of PEG-lipid in liposomes has been shown to reduce their size. nih.gov The presence of the PEG layer on the surface of nanocarriers provides a steric barrier that prevents aggregation, contributing to their colloidal stability. core.ac.ukaip.org Research has indicated that even a small amount (as low as 0.5 mol%) of DSPE-PEG2000 can significantly improve the stability of liposomes by preventing aggregation. core.ac.uk

Interactive Table: Effect of PEG Chain Length on Nanocarrier Size

DSPE-PEG MWInitial Particle Size (nm)Change with increased PC concentration
2000IncreasesSlight reduction then increase
5000IncreasesSlight reduction then increase

Data derived from studies on the impact of PEG chain length on micelle size. researchgate.net

Influence on Biophysical Interactions

The length of the PEG chain significantly influences the biophysical interactions of nanocarriers, particularly their interaction with biological components like proteins and cells. The hydrophilic PEG chains form a hydrated layer on the nanocarrier surface, which acts as a "stealth" shield, reducing recognition and uptake by the mononuclear phagocyte system (MPS). nih.govnih.gov This steric hindrance effect is dependent on the PEG chain length.

Longer PEG chains generally provide a more effective steric barrier, leading to prolonged circulation times in vivo. rsc.org However, there is an optimal length, as excessively long PEG chains can sometimes lead to aggregation or destruction of liposomes. rsc.org Research suggests that a PEG molecular weight of around 5 kDa can be optimal for prolonging circulation time. rsc.org

The PEG chain length also affects the permeability of liposomal bilayers. Studies have shown that increasing the PEG chain length can decrease the leakage of encapsulated contents from liposomes, suggesting an impact on membrane properties. nih.gov However, the concentration of the DSPE-PEG also plays a significant role in this phenomenon. researchgate.net Furthermore, the flexibility of the PEG chain, which can be influenced by its length, is another factor that can affect biophysical interactions. chiba-u.jp

Role of the Distearoylphosphatidylethanolamine (DSPE) Lipid Moiety

The distearoylphosphatidylethanolamine (DSPE) component of this compound serves as the hydrophobic anchor of the copolymer, playing a fundamental role in the structure and function of the resulting nanocarriers. Its two saturated stearoyl chains are critical for both the encapsulation of hydrophobic molecules and the stable integration of the copolymer into lipid-based nanostructures.

Contribution to Hydrophobic Encapsulation

The DSPE moiety, with its two long, saturated acyl chains, forms a hydrophobic core within self-assembled nanostructures like micelles and the lipid bilayer of liposomes. nih.govdovepress.com This hydrophobic environment is essential for the encapsulation of poorly water-soluble (hydrophobic) drugs. nih.govdovepress.com The DSPE core effectively sequesters these drugs, protecting them from the aqueous surroundings and enabling their transport within the body. nih.govdovepress.com

The efficiency of hydrophobic drug encapsulation is influenced by the lipid composition of the nanocarrier. mdpi.com The presence of DSPE contributes to a more ordered and less fluid lipid bilayer, which can enhance the retention of encapsulated drugs. ijpsjournal.com The hydrophobic interactions between the DSPE lipid tails and the drug molecules are a key driving force for successful loading. rsc.orgdovepress.com

Interactive Table: Role of DSPE in Nanocarrier Formulations

Nanocarrier ComponentFunctionKey Research Finding
DSPEHydrophobic CoreEnables encapsulation of poorly water-soluble drugs. nih.govdovepress.com
DSPELipid Bilayer ComponentContributes to the stability and integrity of liposomes. biochempeg.com

Anchoring and Membrane Integration Properties

The DSPE lipid acts as a robust anchor, firmly embedding the this compound molecule into the lipid bilayer of liposomes or the core of micelles. frontiersin.orgacs.orgnih.gov This stable integration is crucial for maintaining the integrity of the nanocarrier and preventing the premature dissociation of the PEG chains from the surface. nih.gov The two long stearoyl chains of DSPE provide strong hydrophobic interactions with the other lipids in the membrane, ensuring a stable and durable anchoring. acs.org

This anchoring property is also utilized in a technique called "post-insertion," where this compound micelles are incubated with pre-formed liposomes. conicet.gov.ar The hydrophobic DSPE anchor drives the insertion of the entire this compound molecule into the liposome's lipid bilayer, effectively decorating the surface with PEG chains. nih.gov This method allows for the precise control of the PEG density on the nanocarrier surface. The stability of this anchoring is critical for the nanocarrier to maintain its "stealth" characteristics and any attached targeting ligands during circulation in the bloodstream. nih.gov

Significance of Terminal Functional Group Identity on Reactivity and Application

While the DSPE provides the anchor and the PEG chain imparts stealth characteristics, the terminal functional group on the PEG chain dictates the chemical reactivity of the DSPE-PEG conjugate and, consequently, its potential for targeted applications. In the case of this compound, the terminal hydroxyl group (-OH) is of particular importance.

The hydroxyl group is a versatile functional group that can be chemically modified to attach a wide array of targeting ligands, such as antibodies, peptides, or small molecules. nih.govcreative-biostructure.comresearchgate.net This conjugation is essential for creating nanocarriers that can specifically recognize and bind to receptors overexpressed on diseased cells, thereby enhancing the delivery of therapeutic agents to the target site. nih.govresearchgate.net

Unlike the more common methoxy-terminated DSPE-PEG (DSPE-PEG-OCH3), which is relatively inert, the hydroxyl group of this compound provides a reactive handle for bioconjugation reactions. nih.govresearchgate.net This allows for the development of actively targeted nanocarriers. The ability to modify this terminal group significantly expands the applications of DSPE-PEG based nanocarriers beyond passive targeting. nih.govresearchgate.net For instance, the hydroxyl group can be activated or converted to other functional groups like amines, carboxyls, or maleimides to facilitate specific conjugation chemistries. frontiersin.orgresearchgate.netavantiresearch.com This versatility in surface functionalization is a key advantage for designing sophisticated drug delivery systems. mdpi.com

Optimization of Copolymer Ratios in Self-Assembled Systems

The performance of nanocarriers constructed from this compound is critically dependent on the precise ratio of this copolymer relative to other components in the self-assembled system. Research has demonstrated that adjusting the molar or mass ratio of this compound influences fundamental characteristics of the nanocarrier, including its structural morphology, stability, drug encapsulation efficiency, and release kinetics.

In hybrid nanoparticle systems, the ratio between different polymers is a key variable in formulation optimization. mfd.org.mk For instance, in systems combining PLGA-PEG with DSPE-PEG, varying the ratios has a profound impact on nanoparticle stability and redispersion after lyophilization. acs.org A study on hybrid nanoparticles composed of PLGA-PEG and DSPE-PEG found that a 1:1 ratio (0.5:0.5) resulted in nanoparticles that exhibited good stability in various media, including water, PBS, and DMEM. acs.org This particular ratio also showed a minimal size increase of only 12% after lyophilization and redispersion, indicating excellent structural preservation. acs.org In contrast, formulations with a higher proportion of PLGA-PEG (e.g., a 0.75:0.25 ratio of PLGA-PEG to DSPE-PEG) experienced a much larger size increase of 202% after redispersion. acs.org The limited stabilizing capability of DSPE-PEG on its own, attributed to its shorter hydrophobic segments, can lead to destabilization when its content is too high. acs.org

The molar ratio of DSPE-PEG also dictates the morphology of the resulting self-assembled structures. In systems with DPPC, the concentration of DSPE-PEG(2000) drives transitions in the aggregate's shape. acs.org A low molar percentage of 2.2 mol% DSPE-PEG in a DPPC mixture leads to the formation of liposomes. acs.org Increasing the DSPE-PEG content to 10.5 mol% results in the formation of bicelles (disc-shaped lipid bilayers). acs.org At a very high concentration of 50 mol% DSPE-PEG, the system forms micelles. acs.org Similarly, in nanoparticles formed with ascorbyl 2,6-dipalmitate (ASC-DP), the molar ratio of ASC-DP to DSPE-PEG determines the structure; as the ratio increases, the nanoparticles transition from micelles to disk and tubular structures. researchgate.net

The concentration of this compound can be optimized to enhance specific performance characteristics like drug permeation and shielding from the immune system. In one study, this compound demonstrated a concentration-dependent enhancement of drug absorption, with concentrations of 0.5% and 1.0% (w/v) significantly increasing serum levels of model drugs. sci-hub.se Another investigation into nanoemulsions found that increasing the concentration of DSPE-PEG2000 led to a decrease in macrophage uptake, which is desirable for avoiding rapid clearance. tandfonline.com The study identified 6 mg/mL of DSPE-PEG5000 as an optimal concentration for shielding nanoemulsion droplets, as it achieved the greatest reduction in surface charge. tandfonline.com However, research on hyper-cell permeable micelles (HCPMis) showed that while PEGylation improved stability, encapsulation efficiency decreased slightly as the weight percentage of PEG increased from 30% to 50%. scienceopen.com

The stability of liposomes in challenging environments can also be significantly improved by optimizing the DSPE-PEG ratio. In a study examining liposome (B1194612) stability in natural seawater, increasing the molar ratio of DSPE-PEG from 0 mol% to 20 mol% in a POPC membrane dramatically enhanced stability. acs.org Liposomes with 20 mol% DSPE-PEG had a survival rate approximately three-fold higher in buffer and five-fold higher in seawater compared to pure POPC liposomes after three days. acs.org This stabilization is attributed to the steric repulsion provided by the dense PEG layer, which is more effective at higher molar ratios. acs.orgscispace.com

Table 1: Effect of DSPE-PEG Ratio on Nanoparticle Physical Characteristics

System Composition Copolymer Ratio (molar/mass) Particle Size (nm) Polydispersity Index (PDI) Resulting Morphology/Key Finding Source(s)
PLGA-PEG / DSPE-PEG 0.5 : 0.5 ~141 - Good stability; minimal size change (12%) post-lyophilization. acs.org
PLGA-PEG / DSPE-PEG 0.75 : 0.25 - - Significant size increase (202%) post-lyophilization. acs.org
DPPC / DSPE-PEG(2000) 97.8 : 2.2 (mol%) ~7.5 (simulation) - Forms liposomes. acs.org
DPPC / DSPE-PEG(2000) 89.5 : 10.5 (mol%) 9.5 - 11.5 (simulation) - Forms bicelles. acs.org
DPPC / DSPE-PEG(2000) 50 : 50 (mol%) - - Forms micelles. acs.org
ASC-DP / DSPE-PEG > 2:1 (molar) - - Transitions from micelle to disk and tubular structures. researchgate.net

Table 2: Influence of DSPE-PEG Ratio/Concentration on Functional Performance

System Type DSPE-PEG Ratio/Concentration Encapsulation Efficiency (EE%) Key Biological/Functional Outcome Source(s)
This compound Solution 0.5 - 1.0% (w/v) Not Applicable Enhanced permeation of model drugs across membranes. sci-hub.se
Nanoemulsion 3 mg/mL (DSPE-PEG2000) - Highest affinity for macrophages (less desirable). tandfonline.com
Nanoemulsion 6, 9, 12 mg/mL (DSPE-PEG2000) - Decreased macrophage uptake with increasing concentration. tandfonline.com
Nanoemulsion 6 mg/mL (DSPE-PEG5000) - Optimal for droplet shielding; greatest surface charge reduction. tandfonline.com
HCPMi Micelles 30 wt% PEG 97.7% (for TMZ) High encapsulation; better than higher PEG percentages. scienceopen.com
HCPMi Micelles 40 wt% PEG 90.6% (for TMZ) Encapsulation efficiency decreased with increasing PEG. scienceopen.com

Future Directions and Emerging Research Avenues for Dspe Peg Oh

Development of Novel DSPE-PEG-OH Derivatives with Enhanced Functionality

The terminal hydroxyl group of this compound is a gateway to creating a diverse library of functionalized lipid-PEG conjugates. nih.govbroadpharm.com Researchers are actively developing novel derivatives to impart sophisticated capabilities to nanocarrier systems. This involves conjugating various biomolecules and synthetic ligands to the PEG terminus to achieve specific therapeutic or diagnostic goals. researchgate.net

Key areas of development include:

Targeting Ligands: The attachment of molecules that recognize and bind to specific cell surface receptors is a primary strategy for enhancing drug delivery. By linking targeting moieties such as antibodies, peptides (e.g., LyP-1), or small molecules (e.g., folate) to this compound, nanocarriers can be directed to diseased tissues, such as tumors, thereby increasing therapeutic efficacy and reducing off-target effects. nih.govnih.govrsc.org For instance, folate-conjugated derivatives are synthesized to target folate receptor-expressing cancer cells. nih.gov

Bioactive Molecules: Beyond targeting, other bioactive molecules are being incorporated. This includes conjugating peptides with inherent therapeutic or stability-enhancing properties. For example, modifying α-Conotoxin TxID, a peptide with potential applications in smoking cessation, with DSPE-PEG significantly improved its stability in serum and simulated biological fluids. mdpi.com

Alternative Functional Groups: The hydroxyl group can be converted to other reactive groups like maleimide (B117702), amine, or carboxyl groups. nih.govresearchgate.net These alternative functionalities provide a broader range of chemical reactions for attaching various ligands. Maleimide-terminated DSPE-PEG is particularly useful for its efficient reaction with thiol-containing molecules like peptides and antibodies. nih.gov

Table 1: Examples of this compound Derivatives and Their Enhanced Functionalities

Derivative NameAttached MoietyEnhanced FunctionalityResearch Application ExampleCitation
DSPE-PEG-FolateFolic AcidActive targeting of folate receptor (FR)-overexpressing cancer cells.Targeted delivery of doxorubicin (B1662922) to FR-positive tumors. nih.gov
DSPE-PEG-LyP-1LyP-1 PeptideTargeting tumor-seeking capabilities.Development of composite nanoparticles for tumor imaging and therapy. rsc.org
DSPE-PEG-TxIDα-Conotoxin TxIDImproved stability and resistance to enzymatic degradation.Potential for prolonged in vivo half-life for therapeutic peptides. mdpi.com
DSPE-PEG-MaleimideMaleimide GroupCovalent attachment of thiol-containing ligands (e.g., antibodies, peptides).Creating immunoliposomes for targeted drug delivery. nih.gov
DSPE-PEG-NHSN-hydroxysuccinimideAmine-reactive for conjugating proteins and peptides.General platform for bioconjugation to nanocarrier surfaces. biochempeg.comgoogle.com
DSPE-PEG-CHEMSCholesterol HemisuccinateImproved stability and FR-targeting activity for liposomes.Stable, targeted liposomal drug delivery systems. nih.gov

Integration with Stimuli-Responsive Systems for Advanced Delivery Research

A major frontier in drug delivery is the development of "smart" nanocarriers that release their payload in response to specific environmental triggers. This compound is being integrated into these stimuli-responsive systems to create more precise and controlled delivery vehicles. mdpi.comrsc.org These systems are designed to remain stable in circulation and release their contents only upon reaching the target microenvironment, which can be characterized by changes in pH, temperature, or enzyme concentration. nih.gov

pH-Responsive Systems: Tumor microenvironments and intracellular compartments like endosomes are often more acidic than normal tissues and blood. rsc.org Researchers are designing this compound-containing nanoparticles that change their structure or charge in response to low pH, triggering drug release. mdpi.comnih.gov For example, pH-sensitive liposomes have been formulated using lipids like dioleoylphosphatidylethanolamine (DOPE) in combination with DSPE-PEG to enhance the release of drugs like methotrexate (B535133) in the acidic tumor environment. mdpi.com

Thermo-Responsive Systems: Temperature-sensitive liposomes can be engineered to release their contents when subjected to localized hyperthermia. DSPE-PEG is a key component in these formulations, providing stability at physiological temperature (37°C) while allowing for rapid drug release at slightly elevated temperatures (around 42°C) typical of tumor sites treated with hyperthermia. mdpi.com

Enzyme-Responsive Systems: Specific enzymes that are overexpressed in diseased tissues can be used as triggers. Research is exploring the design of DSPE-PEG derivatives that incorporate enzyme-cleavable linkages. When the nanocarrier reaches the target site, the specific enzymes cleave the linker, shedding the PEG layer and facilitating drug release or cellular uptake.

Table 2: this compound in Stimuli-Responsive Nanocarriers

StimulusSystem ComponentMechanism of ActionExample ApplicationCitation
Low pH DSPE-PEG with pH-sensitive lipids (e.g., DOPE, CHEMS)Protonation of components in acidic environment leads to destabilization of the nanocarrier and drug release.Enhanced release of cisplatin (B142131) or doxorubicin in tumor microenvironments. mdpi.comrsc.org
Elevated Temperature DSPE-PEG with thermosensitive lipids (e.g., DPPC, MSPC)Lipid phase transition at hyperthermic temperatures (40-42°C) increases membrane permeability and drug release.Triggered release of doxorubicin in heated tumors. mdpi.com
Enzymes DSPE-PEG with enzyme-cleavable linkersEnzymatic cleavage of the linker connecting PEG to the nanocarrier, leading to deshielding and enhanced drug release/uptake.Targeted delivery systems responsive to tumor-specific enzymes. rsc.org

Deeper Understanding of Structure-Function Relationships at the Molecular Level

To optimize the design of this compound-based nanocarriers, a fundamental understanding of how their molecular structure influences their behavior is crucial. Advanced analytical techniques and computational modeling are being employed to elucidate these structure-function relationships.

Key research questions being addressed include:

Impact of PEG Chain Length: The molecular weight of the PEG chain affects the thickness of the hydrophilic corona, which in turn influences circulation time, nanoparticle stability, and interaction with cells. Researchers are systematically studying how different PEG lengths (e.g., PEG1000, PEG2000, PEG5000) alter these properties. broadpharm.comnih.gov

Influence of Lipid Moiety: The nature of the lipid anchor (DSPE) contributes to the stability of the nanoparticle. Studies are investigating how variations in the acyl chains of the phospholipid might affect the insertion and retention of the conjugate in the lipid bilayer.

Conformational Dynamics: Molecular dynamics (MD) simulations are providing insights into the conformation of this compound within a micelle or liposome (B1194612). nih.gov These simulations help visualize how the PEG chains are arranged, how they interact with each other and with the surrounding aqueous environment, and how drug molecules are localized within the nanostructure. nih.gov For example, NMR spectroscopy and MD simulations have been used to characterize the structure of DSPE-PEG2000 micelles and their interaction with drugs like doxorubicin. nih.gov

Exploration in New Biological Research Areas Beyond Traditional Nanomedicine

The unique properties of this compound are leading to its exploration in biological research areas beyond conventional drug delivery for cancer. biochempeg.comnih.gov Its ability to improve solubility, stability, and bioavailability of attached molecules makes it a valuable tool for a range of applications.

Emerging areas include:

Gene Delivery: DSPE-PEG is being used to formulate nanoparticles for the delivery of genetic material like siRNA. These platforms can protect the nucleic acids from degradation and facilitate their delivery for gene silencing applications. sci-hub.se

Diagnostics and Imaging: By attaching imaging agents (e.g., fluorescent dyes, contrast agents for MRI) to the terminal hydroxyl group, this compound can be used to create targeted probes for molecular imaging and diagnostics.

Biomaterial Coatings: The protein-repellent nature of PEG makes this compound an excellent candidate for modifying the surface of biomaterials and medical devices to reduce biofouling and improve biocompatibility.

Neuroscience: There is growing interest in using DSPE-PEG-based nanoparticles to deliver therapeutics across the blood-brain barrier (BBB) for treating neurodegenerative diseases. researchgate.net Modifying these nanoparticles with specific ligands, such as the RVG29 peptide, shows promise for targeting nicotinic acetylcholine (B1216132) receptors in the brain. researchgate.net

Advancements in Large-Scale Synthesis and Characterization for Research Material Production

The translation of promising this compound-based nanotechnologies from the laboratory to broader research and potential clinical use requires robust and scalable manufacturing processes. google.com Significant efforts are focused on improving the synthesis, purification, and characterization of this compound and its derivatives to ensure high quality, purity, and batch-to-batch consistency.

Key advancements include:

Optimized Synthesis Protocols: Research is underway to develop more efficient and cost-effective chemical synthesis routes. This includes optimizing coupling chemistries, such as using N-hydroxysuccinimide (NHS) esters for conjugating peptides and other ligands, to improve reaction yields and simplify purification. rsc.orggoogle.com

Advanced Characterization Techniques: A suite of analytical methods is employed to thoroughly characterize the synthesized conjugates. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) is used to assess purity. google.comnih.gov

Scalable Purification Methods: Developing purification methods that can be scaled up from milligrams to grams or even kilograms is critical. This involves moving from laboratory-scale techniques like dialysis to more industrially viable methods such as tangential flow filtration and large-scale chromatography. google.com The ability to reliably produce well-defined, high-purity this compound conjugates is fundamental to advancing research and ensuring the reproducibility of experimental results.

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for DSPE-PEG-OH to confirm its chemical structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the PEG chain length and DSPE-phospholipid conjugation. Compare peak integrals to quantify substitution efficiency .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity. Retention time shifts can indicate unreacted PEG or residual DSPE .
  • Mass Spectrometry (MALDI-TOF) : Determine molecular weight distribution to confirm PEGylation homogeneity. Deviations >5% suggest batch inconsistencies .
  • Critical Micelle Concentration (CMC) Analysis : Use fluorescence spectroscopy with pyrene probes to evaluate self-assembly behavior, ensuring consistency with literature values (e.g., 0.5–2.0 µM for DSPE-PEG₂₀₀₀) .

Q. How do solvent selection and reaction conditions influence this compound conjugation efficiency?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., chloroform:methanol 2:1) enhance DSPE solubility and PEG activation. Avoid aqueous buffers during synthesis to prevent hydrolysis of the phosphoester bond .
  • Temperature Control : Maintain reactions at 25–30°C to balance activation kinetics (e.g., carbodiimide coupling) and minimize PEG thermal degradation .
  • Stoichiometric Ratios : Optimize DSPE:PEG molar ratios (typically 1:1.2) to reduce unreacted PEG. Monitor via thin-layer chromatography (TLC) with iodine vapor visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound-based nanocarriers?

  • Methodological Answer :

  • Data Normalization : Account for variability in animal models (e.g., murine vs. primate) by normalizing PK parameters (AUC, t₁/₂) to body surface area or blood volume .
  • Batch-to-Batch Variability : Compare PEG polydispersity indices (PDI) across studies. PDIs >1.05 correlate with inconsistent biodistribution patterns .
  • Experimental Controls : Include unPEGylated liposomes in parallel to isolate PEG-specific effects. For example, a 2023 study found DSPE-PEG₂₀₀₀ increased circulation t₁/₂ by 8x vs. non-PEGylated controls, but discrepancies arose when PEG length was misreported .

Q. What experimental designs mitigate interference from PEG hydroxyl (-OH) groups in ligand-targeted this compound systems?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Temporarily block PEG-OH with tert-butyldimethylsilyl (TBDMS) groups during ligand conjugation. Verify deprotection efficiency via FT-IR (loss of -OH stretch at 3200–3600 cm⁻¹) .
  • Competitive Binding Assays : Use surface plasmon resonance (SPR) to quantify ligand-receptor affinity in the presence of free PEG-OH. A 2024 study showed 10 mM free PEG-OH reduced binding by 40% due to steric hindrance .
  • Computational Modeling : Simulate PEG chain conformations (e.g., using coarse-grained molecular dynamics) to predict ligand accessibility. For DSPE-PEG₃₅₀₀, <30% of ligands are surface-accessible in aqueous media .

Q. How should researchers optimize this compound for pH-sensitive drug release without compromising colloidal stability?

  • Methodological Answer :

  • Hybrid Bilayer Design : Incorporate pH-sensitive lipids (e.g., DOPE) at ≤20 mol% to maintain stability above pH 6.5. Dynamic light scattering (DLS) can detect premature aggregation (PDI >0.3) .
  • Trigger Validation : Use fluorescence dequenching (e.g., calcein release assays) at pH 5.0–5.5. A 2023 study achieved 85% release at pH 5.2 but noted batch-dependent lag times (±15 min) .
  • Accelerated Stability Testing : Store formulations at 4°C and 25°C for 4 weeks. >90% particle size retention indicates robustness, while >10% growth suggests PEG desorption .

Methodological Frameworks for Rigorous Inquiry

  • PEO Framework : For in vivo studies, define P opulation (e.g., tumor-bearing mice), E xposure (this compound dose), and O utcome (tumor accumulation quantified via IVIS imaging) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible synthesis tools), I nteresting (novel PEGylation strategies), N ovel (addressing literature gaps), E thical (animal protocol compliance), and R elevant (therapeutic applications) .

Data Presentation Guidelines

  • Supplementary Materials : Deposit raw NMR/HPLC chromatograms and MD simulation parameters in repositories like Zenodo, citing DOIs in the main text .

  • Tables for Comparative Analysis :

    StudyPEG Length (Da)CMC (µM)Circulation t₁/₂ (h)
    A (2022)20001.218 ± 2
    B (2023)35000.824 ± 3
    C (2024)20001.515 ± 1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.